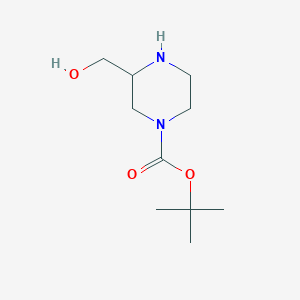

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a hydroxymethyl substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Its synthesis involves reacting tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate with benzyl chloridate under mild conditions (25°C, 12 h), yielding an 86% product as a yellow oil (LCMS [M+1]: 351) . The hydroxymethyl group provides a reactive site for further functionalization, enhancing its utility in drug discovery.

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625338 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301673-16-5 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Boc-2-hydroxymethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by functionalization of the piperazine ring . One common method involves the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl carbamate derivative . This intermediate can then be further reacted with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol .

Applications De Recherche Scientifique

Drug Development Intermediates

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives are used in the development of drugs targeting various conditions, including:

- Cancer Treatments : Piperazine derivatives have shown efficacy in anti-tumor activities. The compound's structural features allow for modifications that enhance potency against cancer cells .

- Antiviral Agents : Research indicates that piperazine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. Its ability to form chiral centers is essential for producing enantiomerically pure compounds, which are critical in pharmaceuticals where the efficacy and safety profiles can differ significantly between enantiomers .

Case Study 1: Anticancer Compounds

In a study focused on developing new anticancer agents, researchers synthesized several piperazine derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Activity

Another research effort explored the antiviral properties of piperazine derivatives derived from this compound. The results indicated that certain modifications led to increased inhibition of viral replication in vitro, suggesting potential therapeutic applications for viral infections such as HIV and influenza .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active compound in the body . The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Piperazine derivatives are widely modified to tune their physicochemical and biological properties. Key structural analogs and their substituents are compared below:

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

- The hydroxymethyl group in the target compound enables facile conjugation with electrophilic warheads in PROTACs .

- Cyanopyridinyl and dithiocarbamate substituents in analogs enhance binding to enzymatic targets or metal ions, respectively .

- Bulky carbazole groups in WK-26 improve DNA methyltransferase (DNMT1) inhibition but reduce synthetic yield (29%) .

Key Observations :

- The target compound’s synthesis is high-yielding (86%) under mild, aqueous conditions, avoiding chromatography .

- Lower yields in analogs (e.g., WK-26) often result from complex purification steps or unstable intermediates .

- Transition metal catalysis (e.g., Pd in C11 synthesis) introduces scalability challenges despite versatility .

Table 3: Physical and Chemical Properties

Key Observations :

- The hydroxymethyl group increases hydrophilicity compared to purely aromatic substituents (e.g., cyanopyridinyl) .

- Solid-state analogs (e.g., WK-26) may exhibit better crystallinity but require stringent purification .

- Dithiocarbamate hybrids (e.g., 8j) leverage sulfur’s metal-binding capacity for anticancer activity .

Activité Biologique

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS No. 301673-16-5) is a piperazine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to the piperazine ring. Its molecular formula is , and it has a molecular weight of 228.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders.

1. Antidepressant Effects

Recent studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. This compound has been implicated in enhancing serotonin levels, thereby improving mood and reducing anxiety.

2. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress is particularly noteworthy.

3. Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells.

Case Studies

A selection of case studies highlights the compound's potential applications:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behavior in rodent models when administered at specific dosages. |

| Study B | Investigate neuroprotective effects | Showed reduced markers of oxidative stress and inflammation in neuronal cultures treated with the compound. |

| Study C | Assess anticancer activity | Induced apoptosis in breast cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues with a preference for brain tissue.

- Metabolism : Primarily metabolized by liver enzymes; potential interactions with other drugs metabolized by similar pathways.

- Excretion : Excreted mainly via urine.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are functionalized via reactions with halogenated intermediates under reflux conditions. A representative method includes reacting tert-butyl piperazine-1-carboxylate with a hydroxymethyl-containing electrophile (e.g., chloromethyl derivatives) in solvents like 1,4-dioxane or THF, using potassium carbonate as a base at 110°C for 12–24 hours . Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?

Characterization relies on / NMR, LC-MS, and FT-IR. Key NMR signals include the tert-butyl group (δ ~1.46 ppm, singlet) and hydroxymethyl protons (δ ~3.4–3.7 ppm, multiplet). LC-MS confirms molecular weight (e.g., [M+H] at m/z 245.2), while IR identifies carbonyl (C=O, ~1680 cm) and hydroxyl (-OH, ~3400 cm) stretches .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane) is standard. For sensitive derivatives, recrystallization from ethanol/water mixtures improves purity. High-vacuum drying removes residual solvents, critical for hygroscopic hydroxymethyl groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state structure?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used. Crystallization is achieved via slow evaporation in dichloromethane/hexane. Key metrics include R-factors (<0.05) and hydrogen-bonding patterns (e.g., intramolecular O-H···O interactions) to confirm stereochemistry .

Q. What strategies optimize reaction yields when functionalizing the hydroxymethyl group?

Protecting the hydroxymethyl group (e.g., as a TBS ether) prevents side reactions during alkylation or acylation. Post-functionalization, deprotection with TBAF in THF restores the hydroxyl group. Yields improve with anhydrous conditions and catalytic DMAP for acylations .

Q. How do solvent polarity and catalyst choice influence coupling reactions with this piperazine derivative?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions. Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura couplings with aryl boronic acids, requiring optimized temperatures (80–110°C) and inert atmospheres. Microwave-assisted synthesis reduces reaction times from hours to minutes .

Q. How can computational modeling (e.g., molecular docking) predict biological activity of derivatives?

Docking studies (AutoDock Vina, Schrödinger Suite) assess binding affinity to targets like phosphoglycerate dehydrogenase. Parameters include ligand flexibility (hydroxymethyl rotamers) and solvation effects. Validation via IC assays correlates computational predictions with experimental inhibition .

Q. What analytical methods resolve contradictory data in reaction product identification?

High-resolution mass spectrometry (HRMS) distinguishes isomers with identical nominal masses. - COSY and NOESY NMR experiments clarify spatial proximity of substituents. X-ray powder diffraction (XRPD) verifies polymorphic purity in bulk samples .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low quantities of the desired product?

Competing side reactions (e.g., over-alkylation of piperazine) are mitigated by stoichiometric control (1:1 molar ratio of reactants) and stepwise addition of electrophiles. Monitoring via TLC (hexane/EtOAc 3:1) identifies intermediates early .

Q. How are stability issues addressed during storage of tert-butyl piperazine derivatives?

Hydroxymethyl oxidation is minimized by storing under nitrogen at -20°C in amber vials. Lyophilization reduces hydrolysis risks. Periodic LC-MS checks detect degradation (e.g., tert-butyl cleavage at m/z 189.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.